molecular formula C5H3BrClN B1268422 3-Bromo-5-chloropyridine CAS No. 73583-39-8

3-Bromo-5-chloropyridine

Cat. No.: B1268422
CAS No.: 73583-39-8
M. Wt: 192.44 g/mol
InChI Key: BELDOPUBSLPBCQ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridine is a heterocyclic aromatic compound with the molecular formula C5H3BrClN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted by bromine and chlorine atoms, respectively

Biochemical Analysis

Biochemical Properties

3-Bromo-5-chloropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for palladium-catalyzed cross-coupling with boron reagents . This interaction is crucial for forming carbon-carbon bonds in organic synthesis. Additionally, this compound can inhibit certain enzymes due to its halogenated structure, which can interfere with enzyme-substrate interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways . This compound can also modulate the expression of genes involved in detoxification processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the bromine and chlorine atoms in this compound can form halogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, it can cause toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage level triggers significant adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity. For example, the oxidation of this compound by cytochrome P450 enzymes can produce reactive intermediates that may contribute to its toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the expression levels of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of this compound within these organelles can influence its biochemical effects and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-chloropyridine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 3-bromopyridine, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions . Another method involves the bromination of 5-chloropyridine using bromine or N-bromosuccinimide in the presence of a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl or alkyl-aryl compounds.

    Reduction: Dehalogenated pyridine derivatives.

Comparison with Similar Compounds

  • 3-Bromo-5-methoxypyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-iodopyridine
  • 2-Bromo-5-chloropyridine

Comparison: 3-Bromo-5-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to its analogs. For instance, 3-Bromo-5-methoxypyridine has a methoxy group that influences its electronic properties and reactivity differently . Similarly, 3-Bromo-5-(trifluoromethyl)pyridine has a trifluoromethyl group that significantly alters its chemical behavior .

Properties

IUPAC Name

3-bromo-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELDOPUBSLPBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345670
Record name 3-Bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73583-39-8
Record name 3-Bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Bromo-5-chloropyridine in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine?

A1: this compound serves as a crucial intermediate in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine. [] The synthesis involves a two-step reaction where 2-amino-5-chloropyridine first reacts with N-bromo succinimide to yield this compound. This intermediate then reacts with chloroacetaldehyde under specific conditions to produce the final product, 6-chloro-8-bromoimidazo[1,2-a]pyridine. []

Q2: Are there alternative synthetic routes to 6-chloro-8-bromoimidazo[1,2-a]pyridine that do not utilize this compound?

A2: The provided research focuses solely on a specific synthetic method employing this compound. [] Further research is required to explore alternative synthetic pathways for 6-chloro-8-bromoimidazo[1,2-a]pyridine and to compare their efficacy, cost, and environmental impact.

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